molecular formula C7H5NO2 B3064850 2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE CAS No. 22109-63-3

2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE

Cat. No.: B3064850
CAS No.: 22109-63-3
M. Wt: 135.12 g/mol
InChI Key: OKFDXTIEYZZMOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE typically involves the condensation of picolinamide with aldehydes. One method employs palladium trifluoroacetate (Pd(TFA)2) as a catalyst in n-octane, with trifluoroacetic acid (TFA) generated in situ . The reaction conditions are crucial for achieving high purity and yield.

Industrial Production Methods

These suppliers often provide the compound in different quantities, ranging from grams to kilograms, to support research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 2-Pyridinecarboxylic acid.

    Reduction: 2-Pyridineethanol.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities and its use in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The position of the pyridine ring at the 2-position allows for distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

2-oxo-2-pyridin-2-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFDXTIEYZZMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449499
Record name 2-PYRIDINEACETALDEHYDE, ALPHA-OXO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22109-63-3
Record name 2-PYRIDINEACETALDEHYDE, ALPHA-OXO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Pyridylglyoxal (8.0 g, crude) was prepared from selenium dioxide (15 g, 135 mmol) and 2-acetyl pyridine (10 g, 82 mmol) according to the typical procedure used for Preparation 1.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE
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2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE
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2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE
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2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE

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